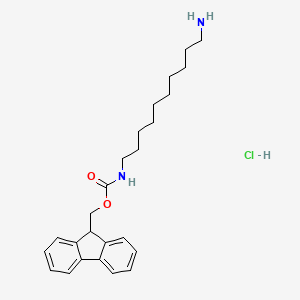

Fmoc-DADec HCl

Description

Fmoc-DADec HCl (CAS: 321660-77-9) is a fluorenylmethyloxycarbonyl (Fmoc)-protected diamine hydrochloride salt. Its molecular formula is C₁₉H₂₂N₂O₂·HCl, with a molecular weight of 346.9 g/mol . Structurally, it consists of a 1,4-diaminobutane backbone (butane chain with two amino groups) where one amino group is Fmoc-protected, and the other is protonated as a hydrochloride salt. This compound is widely used in solid-phase peptide synthesis (SPPS) as a linker or building block, enabling controlled elongation of peptide chains. It exhibits high purity (≥99% by HPLC) and requires storage at ≤-4°C to maintain stability .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(10-aminodecyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O2.ClH/c26-17-11-5-3-1-2-4-6-12-18-27-25(28)29-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24;/h7-10,13-16,24H,1-6,11-12,17-19,26H2,(H,27,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTRLIXVRCUTPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DADec HCl typically involves the following steps:

Protection of the Amino Group: The amino group of 2,3-diaminodecanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

Formation of the Hydrochloride Salt: The protected amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale protection of the amino group using automated reactors.

- Purification of the product through crystallization or chromatography.

- Conversion to the hydrochloride salt and subsequent drying to obtain the final product.

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Substitution Reactions: The amino groups can undergo substitution reactions with various electrophiles to form new derivatives.

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling additives (e.g., hydroxybenzotriazole).

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole in anhydrous conditions.

Major Products:

Deprotected Amino Acid: Removal of the Fmoc group yields 2,3-diaminodecanoic acid.

Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.

Chemistry:

Peptide Synthesis: this compound is extensively used in the synthesis of peptides and peptidomimetics due to its stability and ease of deprotection.

Biology:

Protein Engineering: The compound is used in the design and synthesis of novel proteins and enzymes with specific functions.

Medicine:

Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Biotechnology: Utilized in the production of synthetic peptides for research and industrial applications.

Mechanism:

Deprotection: The Fmoc group is removed by nucleophilic attack of piperidine, resulting in the formation of a free amino group.

Coupling: The free amino group can then participate in peptide bond formation through nucleophilic attack on activated carboxyl groups.

Molecular Targets and Pathways:

Peptide Synthesis Pathway: The compound is involved in the stepwise assembly of peptide chains on solid supports.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Fmoc-DADec HCl and analogous Fmoc-protected diamines or diamino acids:

2.1 Structural Differences

- Chain Length: this compound features a 4-carbon backbone (1,4-diaminobutane), while Fmoc-1,6-diaminohexane·HCl has a longer 6-carbon chain, enhancing hydrophobicity and flexibility .

- Functional Groups: Unlike Fmoc-Dab-OH (a diamino acid with a carboxylic acid group), this compound lacks a carboxyl group, making it more suitable for non-peptidic linkages .

Research Findings and Trends

- Hydrogel Formation: While Fmoc-diphenylalanine derivatives dominate hydrogel research (e.g., self-assembling scaffolds in –2), this compound’s diamino structure is less explored in this context.

- Stability : this compound’s hydrochloride salt form enhances solubility in polar solvents (e.g., DMF, acetonitrile), critical for SPPS .

- Comparative Performance: Studies indicate that longer-chain diamines (e.g., 1,6-diaminohexane) exhibit slower reaction kinetics in SPPS due to steric hindrance, whereas this compound balances reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.